molecular formula C11H13NO3 B597617 Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate CAS No. 150401-96-0

Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate

Cat. No.: B597617
CAS No.: 150401-96-0
M. Wt: 207.229
InChI Key: AFZCUUFXTFXYJV-UHFFFAOYSA-N
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Description

Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a methyl group at the 6-position and an ethyl ester group at the 3-position

Scientific Research Applications

Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(6-methylpyridin-2-yl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: 3-(6-methylpyridin-2-yl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(6-methylpyridin-2-yl)-3-hydroxypropanoate.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The pyridine ring may also play a role in binding to specific sites within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(pyridin-2-yl)-3-oxopropanoate
  • Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate
  • Ethyl 3-(6-chloropyridin-2-yl)-3-oxopropanoate

Uniqueness

Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate is unique due to the specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. The presence of the methyl group at the 6-position may enhance its stability and selectivity in certain reactions compared to other similar compounds.

Properties

IUPAC Name

ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)7-10(13)9-6-4-5-8(2)12-9/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZCUUFXTFXYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Stir a mixture of sodium ethoxide (90 g, 1.32 mol, 2 eq), toluene (0.5 L, 5 vol), and ethyl acetate (0.2 L, 1.98 mol, 3 eq) in a 2 L flask equipped with reflux condenser, mechanical stirrer, and nitrogen inlet. After 1 h, add 6-methyl-pyridine-2-carboxylic acid methyl ester (Cheung, Y, Tetrahedron Lett. 1979, 40, 3809-10; 100 g, 0.66 mol). Heat the mixture at reflux (92° C.) for 20 h. Cool the mixture to room temperature and acidify with glacial acetic acid to pH 6. Wash the resulting gel with water (0.5 L). Separate the layers and extract the aqueous layer with toluene (1×0.5 L) Dry the combined organic layers (sodium sulfate), filter, and concentrate in vacuo to yield the subtitled product (154 g) as a dark oil in 86% purity by HPLC analysis. MS ES+ m/e 208 (M+1).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step One
Quantity
0.2 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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